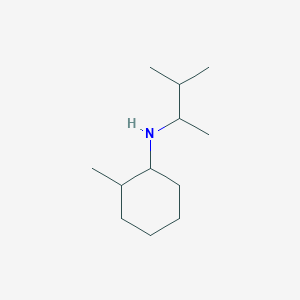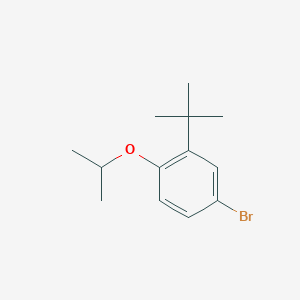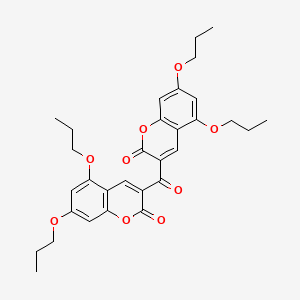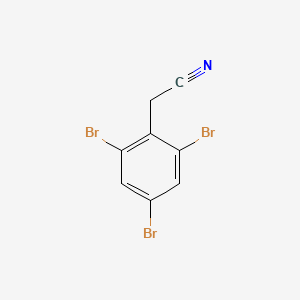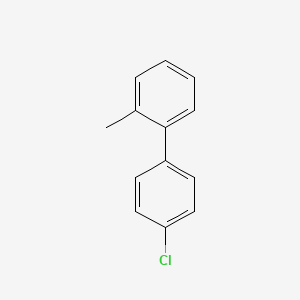
N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions of phenyl derivatives or by coupling reactions with nitrobenzene derivatives.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(azetidin-3-yl)-2-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
N-(azetidin-3-yl)-2-(4-aminophenyl)acetamide:
N-(azetidin-3-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group, which may affect its chemical and biological properties.
Uniqueness
N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both the azetidine ring and the nitrophenyl group. This combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-9-6-12-7-9)5-8-1-3-10(4-2-8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15) |
Clé InChI |
JKHUPCBRFNRMCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)

![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
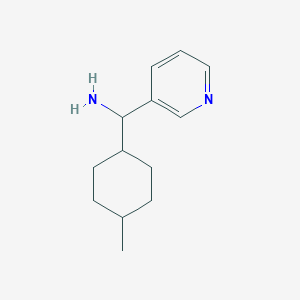
![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)

